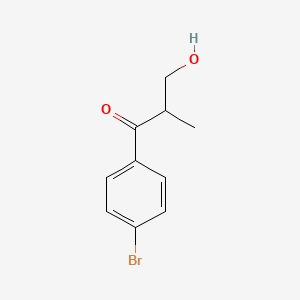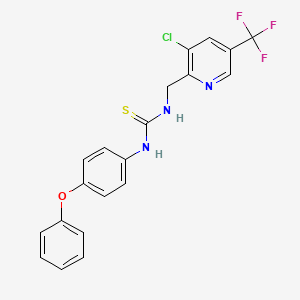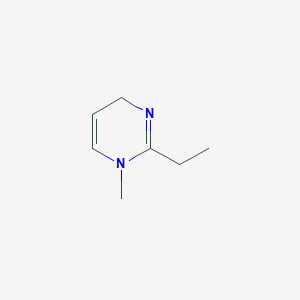
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indazole ring, a furan ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the furan ring and the carboxylic acid group. Common reagents used in these reactions include aniline derivatives, furan derivatives, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecular architectures.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-(3-Amino-1-(p-tolylcarbamoyl)-1H-indazol-5-yl)furan-2-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H16N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[3-amino-1-[(4-methylphenyl)carbamoyl]indazol-5-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C20H16N4O4/c1-11-2-5-13(6-3-11)22-20(27)24-16-7-4-12(10-15(16)18(21)23-24)14-8-9-28-17(14)19(25)26/h2-10H,1H3,(H2,21,23)(H,22,27)(H,25,26) |
InChI Key |
WIXSFCIKXZDARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)C4=C(OC=C4)C(=O)O)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)

![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)



